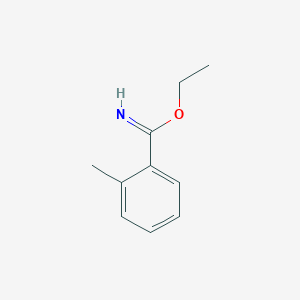
(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol typically involves the reaction of piperidine with propargyl bromide under basic conditions, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of (1-Propargylpiperidin-4-yl)methanone.
Reduction: Formation of (1-Propylpiperidin-4-yl)methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The propargyl group could also play a role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure for many derivatives.
Propargyl Alcohol: Shares the propargyl group.
4-Piperidinol: Similar structure with a hydroxyl group on the piperidine ring.
Uniqueness
(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol is unique due to the combination of the piperidine ring, propargyl group, and hydroxyl group, which can confer specific reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C9H15NO/c1-2-5-10-6-3-9(8-11)4-7-10/h1,9,11H,3-8H2 |
InChI Key |
VCERCHZMFVTHBV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCC(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




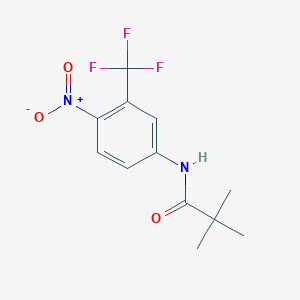



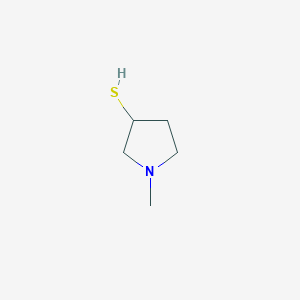


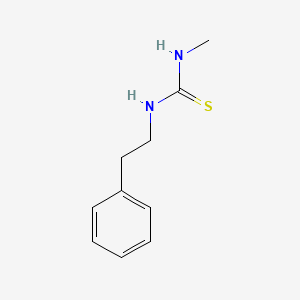
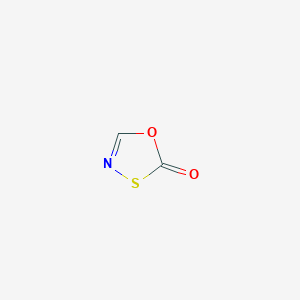
![3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B8730534.png)

